N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide
Description
This compound features a unique hybrid structure combining a 5,6-dihydro-1,4-oxathiine ring and a 5-methyl-1,3,4-thiadiazol-2(3H)-ylidene moiety linked via a carboxamide group. While direct experimental data on its physical properties (e.g., melting point, solubility) are unavailable, structural analogs suggest moderate solubility in polar aprotic solvents due to sulfur-rich heterocycles .
Properties
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S2/c1-9-16-17-14(21-9)15-13(18)11-12(20-8-7-19-11)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULTGOHXBHBYSCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=C(SCCO2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide typically involves the reaction of hydrazonoyl halides with thiocyanates or thiosemicarbazides. One common method involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine . The reaction conditions usually include refluxing the mixture for several hours, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.
Scientific Research Applications
N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may act as an antimicrobial agent by disrupting the cell membrane or inhibiting essential metabolic pathways in microorganisms .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Thiadiazole-Oxathiine Frameworks
Compound A : 3-phenyl-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-5,6-dihydro-1,4-oxathiine-2-carboxamide (CAS: 1010903-30-6)
- Molecular Formula : C₁₆H₁₇N₃O₂S₂ (MW: 347.5) vs. Target Compound: Likely C₁₅H₁₅N₃O₂S₂ (estimated MW: ~333.4).
- Key Differences : The isopropyl substituent on Compound A’s thiadiazole ring increases steric bulk compared to the methyl group in the target compound. This may reduce reactivity in sterically constrained environments (e.g., enzyme active sites) .
- Synthesis : Both compounds likely share synthetic routes involving cyclocondensation of thiosemicarbazides or nucleophilic substitution, as seen in analogous thiadiazole syntheses .
Compound B : N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(naphthalen-1-ylmethyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide
- Molecular Features : Incorporates a sulfone group and naphthylmethyl substituent, increasing molecular complexity (MW: ~493.6) and lipophilicity (clogP ~4.2) compared to the target compound.
- Implications : The sulfone group enhances oxidative stability but may reduce membrane permeability due to higher polarity .
Functional Group Variations in Thiadiazole Derivatives
Compound C: N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g)
- Functional Groups: Features a dimethylamino-acryloyl substituent, introducing dual carbonyl groups (IR: 1690, 1638 cm⁻¹) and a conjugated π-system.
- Biological Relevance : Such electron-withdrawing groups enhance interactions with biological targets (e.g., enzymes), as evidenced by antimicrobial activity in related oxadiazoles .
Compound D: 5-(2-Methylphenoxy)-4-phenyl-1,2,3-thiadiazole (3d)
- Simpler Backbone : Lacks the oxathiine ring and carboxamide linkage, resulting in a lower molecular weight (C₁₅H₁₂N₂OS, MW: 268.3).
Research Findings and Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide is a compound with notable structural characteristics that suggest potential biological activities. This article reviews its biological properties based on existing research, including its pharmacological effects and mechanisms of action.
Molecular Formula: C12H15N3O3S
Molecular Weight: 281.33 g/mol
CAS Number: 946340-62-1
The compound features a thiadiazole ring and an oxathiine structure, which are known for their diverse biological activities. The presence of these functional groups may contribute to its pharmacological properties.
Antimicrobial Activity
Studies have indicated that compounds containing thiadiazole moieties exhibit significant antimicrobial properties. For example:
| Compound | Activity | Reference |
|---|---|---|
| Thiadiazole derivatives | Broad-spectrum antimicrobial | |
| N-(Thiadiazolyl)carboxamides | Antifungal activity |
These findings suggest that this compound may possess similar antimicrobial effects due to its structural similarities.
Anticancer Properties
Research has shown that various thiadiazole-containing compounds can inhibit cancer cell proliferation. For instance:
| Compound | Cancer Type | Mechanism of Action | Reference |
|---|---|---|---|
| 5-Methyl-thiadiazole derivatives | Breast cancer | Induction of apoptosis | |
| Thiadiazole-based compounds | Lung cancer | Cell cycle arrest |
The specific mechanism by which this compound acts against cancer cells remains to be elucidated but may involve similar pathways.
Enzyme Inhibition
Thiadiazole derivatives are known to interact with various enzymes, potentially inhibiting their activity. This can lead to altered metabolic pathways in pathogens or cancer cells. The exact enzymes targeted by this compound require further investigation.
Signaling Pathways
Compounds with similar structures have been shown to modulate signaling pathways involved in cell growth and apoptosis. For instance:
| Pathway | Effect |
|---|---|
| JAK/STAT signaling | Inhibition of cell proliferation |
| AMPK signaling | Induction of autophagy |
Understanding how this compound affects these pathways could provide insights into its therapeutic potential.
Case Studies and Research Findings
A variety of studies have explored the biological activities of thiadiazole derivatives. Notably:
- Antimicrobial Study : A study demonstrated that a series of thiadiazole derivatives exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The study concluded that modifications in the thiadiazole structure could enhance efficacy ( ).
- Anticancer Research : Another investigation focused on the anticancer properties of thiadiazole-based compounds showed promising results in inducing apoptosis in various cancer cell lines ().
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for synthesizing N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the thiadiazole ring via condensation of thiosemicarbazide derivatives with ketones or aldehydes, followed by coupling with oxathiine-carboxylic acid precursors. Key steps include cyclization reactions and amide bond formation using coupling agents like EDCI or DCC. Reaction optimization (e.g., solvent polarity, temperature) is critical for yield and purity .
- Characterization : Confirm structural integrity using NMR (¹H/¹³C), IR (to verify carbonyl and S–N bonds), and MS (for molecular ion peaks). Purity is assessed via HPLC or TLC .
Q. What structural features of this compound contribute to its biological activity?
- Methodological Answer : The thiadiazole ring provides electron-deficient regions for enzyme/receptor interactions, while the oxathiine moiety enhances metabolic stability. The Z-configuration at the imine bond (confirmed by NOESY NMR) influences stereoelectronic properties, affecting target binding . Substituents like the 5-methyl group modulate lipophilicity, impacting membrane permeability .
Q. How is the purity of the compound validated during synthesis?
- Methodological Answer : Use a combination of chromatographic (HPLC with C18 columns, mobile phase: acetonitrile/water + 0.1% TFA) and spectroscopic methods. Monitor byproducts (e.g., unreacted thiosemicarbazides) via LC-MS. Elemental analysis ensures stoichiometric consistency .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR shifts vs. X-ray crystallography) for this compound be resolved?
- Methodological Answer : Discrepancies often arise from dynamic processes (e.g., tautomerism in the thiadiazole ring). Use variable-temperature NMR to detect tautomeric equilibria. Complement with X-ray diffraction to resolve static structures. Computational modeling (DFT or MD simulations) can reconcile differences by analyzing electronic environments .
Q. What strategies optimize the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : Activate the thiadiazole ring using electron-withdrawing groups (e.g., nitro or trifluoromethyl) to enhance electrophilicity. Employ polar aprotic solvents (DMF, DMSO) to stabilize transition states. Kinetic studies (e.g., monitoring via UV-Vis spectroscopy) identify rate-limiting steps .
Q. How do substituent variations (e.g., replacing 5-methyl with halogens) affect antimicrobial activity?
- Methodological Answer : Conduct SAR studies by synthesizing analogs via halogenation (e.g., Cl/Br using NCS or NBS). Test against Gram-positive/negative bacteria (MIC assays). Use molecular docking to compare binding affinities to bacterial enoyl-ACP reductase. Fluorine analogs often show enhanced penetration due to increased hydrophobicity .
Q. What mechanisms explain contradictory bioactivity results in similar derivatives (e.g., anticancer vs. inactive analogs)?
- Methodological Answer : Perform transcriptomic profiling (RNA-seq) of treated cancer cells to identify differentially expressed pathways. Validate target engagement using SPR or ITC. Consider off-target effects via kinome-wide profiling. Metabolite stability (e.g., CYP450 assays) may explain discrepancies in in vitro vs. in vivo activity .
Q. How can reaction yields be improved in large-scale synthesis without compromising stereochemical integrity?
- Methodological Answer : Implement flow chemistry for precise control of residence time and temperature. Use immobilized catalysts (e.g., Pd/C for coupling steps) to enhance reproducibility. Monitor enantiomeric excess via chiral HPLC or CD spectroscopy. Process optimization via DoE (Design of Experiments) identifies critical parameters (e.g., pH, stirring rate) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
